Cas no 869945-30-2 (1-2-(4-fluorophenoxy)phenylmethanamine)

1-2-(4-Fluorophenoxy)phenylmethanamine is a fluorinated aromatic amine compound characterized by its unique structural features, including a phenoxy linkage and a fluorophenyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and potential for selective functionalization, making it useful in the design of bioactive molecules. Its stable aromatic core and amine functionality allow for further derivatization, enabling applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its amine reactivity and requires appropriate storage to maintain stability.
1-2-(4-fluorophenoxy)phenylmethanamine structure
869945-30-2 structure
Product Name:1-2-(4-fluorophenoxy)phenylmethanamine
CAS No:869945-30-2
MF:C13H12FNO
MW:217.238886833191
MDL:MFCD04971088
CID:858936
PubChem ID:3583518
Update Time:2025-06-10

1-2-(4-fluorophenoxy)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenoxy)-benzylaMine
    • [2-(4-fluorophenoxy)phenyl]methanamine
    • CS-0240750
    • SCHEMBL3289026
    • DTXSID80393881
    • MFCD04971088
    • SB77111
    • 1-[2-(4-fluorophenoxy)phenyl]methanamine
    • F20140
    • EN300-229894
    • (2-(4-fluorophenoxy)phenyl)methanamine
    • 869945-30-2
    • AKOS000261355
    • AS-83817
    • SY091047
    • CHEMBL203168
    • 2-(4-Fluorophenoxy)benzylamine
    • 1-2-(4-fluorophenoxy)phenylmethanamine
    • MDL: MFCD04971088
    • Inchi: 1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2
    • InChI Key: FCOKAHQJFXLPJJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC1C=CC=CC=1CN

Computed Properties

  • Exact Mass: 217.090292168g/mol
  • Monoisotopic Mass: 217.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 306.2±32.0 °C at 760 mmHg
  • Flash Point: 139.0±25.1 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-2-(4-fluorophenoxy)phenylmethanamine Security Information

1-2-(4-fluorophenoxy)phenylmethanamine Pricemore >>

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Additional information on 1-2-(4-fluorophenoxy)phenylmethanamine

Professional Introduction to Compound with CAS No. 869945-30-2 and Product Name: 1-2-(4-fluorophenoxy)phenylmethanamine

The compound identified by the CAS number 869945-30-2 and the product name 1-2-(4-fluorophenoxy)phenylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of a 4-fluorophenoxy group and a phenylmethanamine moiety contributes to its distinct chemical properties, making it a subject of considerable interest among researchers.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The 4-fluorophenoxy substituent in this compound is particularly noteworthy, as fluorine atoms are known to modulate the electronic properties of molecules, thereby influencing their pharmacological activity. This feature has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents, where fluorine-containing compounds often exhibit superior efficacy.

The phenylmethanamine backbone of the molecule provides a versatile scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. This structural motif is commonly found in a variety of bioactive molecules, suggesting that 1-2-(4-fluorophenoxy)phenylmethanamine may possess multiple therapeutic potentials. Current research in this domain is focused on elucidating its interactions with biological receptors and enzymes, which could pave the way for novel drug candidates.

One of the most compelling aspects of this compound is its potential role in addressing emerging therapeutic challenges. For instance, studies have indicated that fluorinated aromatic amines can exhibit significant activity against resistant bacterial strains by interfering with essential enzymatic pathways. Given the growing concern over antibiotic resistance, compounds like 1-2-(4-fluorophenoxy)phenylmethanamine may offer a promising solution. Additionally, its structural similarity to known pharmacophores suggests that it could be repurposed for existing therapeutic indications with minimal modifications.

The synthesis of 1-2-(4-fluorophenoxy)phenylmethanamine involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the 4-fluorophenoxy group necessitates precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired aromatic core, demonstrating the compound's synthetic complexity and elegance.

From a computational chemistry perspective, the molecular modeling of 1-2-(4-fluorophenoxy)phenylmethanamine has revealed intriguing insights into its binding interactions. The presence of hydrogen bonding donors and acceptors, along with hydrophobic pockets, suggests that this compound may interact with biological targets in multiple ways. These findings are supported by experimental data showing enhanced affinity for certain receptors compared to non-fluorinated analogs. Such discoveries underscore the importance of integrating computational methods with experimental validation in drug discovery.

The pharmacokinetic properties of 1-2-(4-fluorophenoxy)phenylmethanamine are another area of active investigation. Fluorine atoms are known to influence metabolic pathways, potentially leading to prolonged half-lives and improved bioavailability. Preliminary studies indicate that this compound exhibits favorable pharmacokinetic profiles in preclinical models, which could translate into reduced dosing frequencies and improved patient compliance if developed into a therapeutic agent.

As research progresses, the applications of 1-2-(4-fluorophenoxy)phenylmethanamine are expected to expand beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in agrochemicals and specialty chemicals, where similar fluorinated aromatic compounds have demonstrated efficacy in pest control and material science applications. The versatility of this molecule underscores its significance as a building block for future innovations.

In conclusion, the compound identified by CAS no. 869945-30-2 and named 1-2-(4-fluorophenoxy)phenylmethanamine represents a promising candidate in pharmaceutical chemistry. Its distinctive structural features, combined with its potential therapeutic applications, make it a subject worthy of continued research and development. As our understanding of its properties grows, so too will its potential contributions to medicine and related fields.

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